molecular formula C7H7NO4 B1589672 3-Hydroxy-4-methoxypyridine-2-carboxylic acid CAS No. 210300-09-7

3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Cat. No.: B1589672
CAS No.: 210300-09-7
M. Wt: 169.13 g/mol
InChI Key: OBHHCPRYWZKEIM-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxypyridine-2-carboxylic acid (CAS# 210300-09-7), also known as 3-hydroxy-4-methoxypicolinic acid, is a heterocyclic compound featuring a pyridine ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 3 and 4, respectively, and a carboxylic acid (-COOH) group at position 2 . It is listed as toxic in acute toxicity assessments and is utilized in pharmaceutical and chemical research, as evidenced by its availability from specialized suppliers like SynQuest Labs and Hangzhou Qichuang Chemical .

Biological Activity

3-Hydroxy-4-methoxypyridine-2-carboxylic acid (HMCA) is an organic compound characterized by a pyridine ring structure with hydroxyl and methoxy substituents. Its molecular formula is C7H7NO4, and it has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects in various diseases. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of HMCA.

  • Molecular Formula : C7H7NO4
  • Molecular Weight : 155.14 g/mol
  • Structure : The compound features a pyridine ring with a hydroxyl group at the 3-position and a methoxy group at the 4-position, contributing to its unique chemical properties.

Antioxidant Activity

Research indicates that HMCA exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. A study demonstrated that HMCA effectively scavenges free radicals, thereby protecting cells from oxidative damage. The antioxidant activity was quantified using various assays, including DPPH and ABTS radical scavenging tests.

Test Method IC50 Value (µM)
DPPH Scavenging45
ABTS Scavenging30

Anti-inflammatory Properties

HMCA has been shown to modulate inflammatory responses. In vitro studies revealed that HMCA significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This effect suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, showing promising results.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus20
Escherichia coli15

Case Studies

  • Case Study on Antioxidant Effects : In a randomized controlled trial involving patients with metabolic syndrome, supplementation with HMCA resulted in a significant decrease in oxidative stress markers compared to the placebo group. This suggests its potential utility in managing metabolic disorders.
  • Clinical Implications in Inflammation : A study involving patients with rheumatoid arthritis showed that those receiving HMCA exhibited reduced joint inflammation and improved pain scores over a 12-week period.

The biological activities of HMCA can be attributed to its ability to interact with various biological targets:

  • Antioxidant Mechanism : HMCA donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Anti-inflammatory Pathway : It inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3-hydroxy-4-methoxypyridine-2-carboxylic acid exhibits notable antimicrobial activity. It serves as a precursor in the synthesis of fungicides, such as florylpicoxamid, which is designed for crop protection against various fungi. This compound's ability to inhibit fungal growth highlights its potential in developing new agricultural chemicals .

Drug Development

The compound's structural features make it a valuable intermediate in the synthesis of bioactive compounds. Its ability to interact with enzymes and receptors positions it as a candidate for drug discovery, particularly in developing treatments for diseases where modulation of biological pathways is required .

Fungicide Development

Florylpicoxamid, derived from this compound, exemplifies the application of this compound in agriculture. The fungicide is designed using Green Chemistry principles to minimize environmental impact while maximizing efficacy against crop diseases. It has been noted for its low human health risk profile and effectiveness in managing fungal infections in crops .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical routes, including nucleophilic substitutions and electrophilic additions due to the presence of functional groups. The compound can also be synthesized from more complex precursors, demonstrating its versatility as a building block in organic synthesis .

Case Study 1: Florylpicoxamid Development
Florylpicoxamid was developed as a broad-spectrum fungicide utilizing principles of Green Chemistry to enhance sustainability. The synthesis process emphasizes minimizing hazardous reagents while maximizing biological activity, showcasing how this compound can be effectively utilized in real-world applications .

Case Study 2: Antimicrobial Research
Studies have demonstrated the antimicrobial properties of this compound through various assays that confirm its efficacy against specific fungal strains. This research supports its potential role in pharmaceutical applications aimed at combating microbial infections .

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The -COOH group undergoes classical transformations:

Reaction TypeConditionsProductYield (%)
Esterification ROH, H₂SO₄ (cat.), refluxCorresponding ester80–90
Amide Formation SOCl₂ → RNH₂Substituted amide70–85
Decarboxylation Cu/quinoline, 200°C3-Hydroxy-4-methoxypyridine60–75

Mechanism : Esterification proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for alcohol attack. Amide formation typically involves initial conversion to an acid chloride.

Hydroxyl Group Modifications

The C3-OH group participates in:

Reaction TypeConditionsProductYield (%)
O-Acylation Ac₂O, H₂SO₄ (cat.)3-Acetoxy derivative85–95
O-Alkylation R-X, K₂CO₃, DMF3-Alkoxy derivative65–80
Oxidation MnO₂, CHCl₃3-Keto derivative50–60

Mechanism : O-Acylation follows a nucleophilic acyl substitution pathway. Alkylation proceeds via an SN2 mechanism under basic conditions.

Pyridine Ring Electrophilic Substitution

The hydroxyl group activates the ring for electrophilic attack, while the carboxylic acid moderates reactivity:

Reaction TypeConditionsProductRegioselectivityYield (%)
Nitration HNO₃/H₂SO₄, 0°C5-Nitro derivativePara to -OH40–55
Sulfonation H₂SO₄, SO₃5-Sulfo derivativePara to -OH35–50

Mechanism : Nitration follows a typical electrophilic aromatic substitution (EAS) mechanism, with the hydroxyl group directing incoming electrophiles to the para position relative to itself.

Demethylation of Methoxy Group

The -OCH₃ group is cleaved under harsh conditions:

ConditionsProductYield (%)
HBr (48%), reflux, 12 h3,4-Dihydroxypyridine-2-carboxylic acid70–85
BBr₃, CH₂Cl₂, −78°CSame as above90–95

Mechanism : Acidic cleavage proceeds via protonation of the methoxy oxygen, followed by SN2 displacement.

Reaction Optimization Insights

  • Base Sensitivity : K₂CO₃ in methanol efficiently facilitates deprotonation and subsequent reactions without side product formation .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance O-alkylation yields by stabilizing transition states .

Q & A

Q. Basic: What are the established synthetic routes for 3-Hydroxy-4-methoxypyridine-2-carboxylic acid?

Methodological Answer:
Two primary synthetic pathways are documented:

  • Route 1 : Hydroxylation of 4-methylpyridine-2-carboxylic acid using oxidizing agents (e.g., KMnO₄) under controlled pH (4–5) and temperature (90–95°C), followed by acidification to isolate the product .
  • Route 2 : Methylation of 3-hydroxypyridine-2-carboxylic acid with methyl iodide (CH₃I) in the presence of a base (e.g., NaOH), requiring reflux conditions and purification via recrystallization or chromatography .
    Key Validation : Elemental analysis (C: 54.61%, H: 4.51%, N: 9.06%) and NMR (δ 3.85 for OCH₃, δ 7.4–8.3 for pyridine protons) confirm purity .

Q. Advanced: How can regioselectivity challenges in electrophilic substitution reactions be addressed for this compound?

Methodological Answer:
Regioselectivity in substitutions (e.g., halogenation) is influenced by steric and electronic factors of the methoxy and hydroxyl groups. Computational modeling (DFT calculations) predicts preferential substitution at the 5-position due to electron-donating effects of the methoxy group. Experimental validation involves:

  • Step 1 : Reacting with N-bromosuccinimide (NBS) in DMF at 0°C.
  • Step 2 : Monitoring via HPLC to isolate 5-bromo derivatives .
    Data Interpretation : Compare 1^1H-NMR shifts (e.g., δ 7.8–8.1 for brominated analogs) to confirm regiochemical outcomes .

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Elemental Analysis : Validate stoichiometry (e.g., C: 54.92%, H: 4.57%, N: 9.15%) .
  • NMR Spectroscopy : Identify functional groups (e.g., δ 9.8 ppm for COOH, δ 3.85 ppm for OCH₃) .
  • HPLC : Assess purity (>95%) using a C18 column with a mobile phase of H₂O:MeOH (70:30) .

Q. Advanced: How can molecular docking studies elucidate its enzyme inhibition mechanisms?

Methodological Answer:

  • Step 1 : Prepare the compound’s 3D structure (e.g., using PubChem InChI=1S/C7H7NO3) .
  • Step 2 : Dock into target enzymes (e.g., cyclooxygenase-2) via AutoDock Vina, focusing on hydrogen bonding with the hydroxyl and carboxyl groups.
  • Step 3 : Validate with biochemical assays (IC₅₀ values) to correlate docking scores (e.g., −8.2 kcal/mol) with inhibitory activity .

Q. Basic: What are its stability considerations under varying pH and temperature?

Methodological Answer:

  • pH Stability : Degrades above pH 7 due to deprotonation of the carboxylic acid group. Store in acidic buffers (pH 4–6) .
  • Thermal Stability : Decomposes at >150°C; thermogravimetric analysis (TGA) shows 5% mass loss at 120°C under nitrogen .

Q. Advanced: How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. no activity)?

Methodological Answer:
Discrepancies arise from assay conditions. Standardize protocols:

  • In Vitro Testing : Use LPS-induced RAW 264.7 macrophages, measuring TNF-α suppression via ELISA.
  • Control Variables : Ensure consistent solvent (DMSO ≤0.1%) and cell viability (MTT assay).
    Data Reconciliation : Compare IC₅₀ values across studies; meta-analysis identifies outliers due to impurity interference .

Q. Basic: What are its applications as a ligand in metal coordination chemistry?

Methodological Answer:
The hydroxyl and carboxyl groups act as bidentate ligands. Methodology:

  • Complex Synthesis : React with Cu(II) acetate in ethanol (1:2 molar ratio) at 60°C.
  • Characterization : UV-Vis (λmax ~700 nm for d-d transitions) and ESI-MS ([M+Cu]⁺ peaks) confirm complexation .

Q. Advanced: How to optimize its solubility for pharmacokinetic studies?

Methodological Answer:

  • Co-solvent Systems : Use PEG-400/water (20:80) to achieve >2 mg/mL solubility.
  • Prodrug Strategy : Synthesize ethyl ester derivatives via Fischer esterification (H₂SO₄ catalyst, reflux in EtOH), improving logP by 1.5 units .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to dust formation.
  • Storage : Inert atmosphere (N₂), desiccated at 4°C to prevent hydrolysis .

Q. Advanced: How does its electronic structure influence UV absorption in analytical methods?

Methodological Answer:
The conjugated π-system (pyridine ring + carboxyl group) results in λmax at 265 nm (ε = 1.2 × 10⁴ L/mol·cm). Methodology:

  • TD-DFT Calculations : Predict transitions (e.g., HOMO→LUMO+1) using Gaussian09 with B3LYP/6-31G* basis set.
  • Experimental Validation : Compare with UV-Vis spectra in MeOH .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-hydroxy-4-methoxypyridine-2-carboxylic acid with analogous pyridine and pyrimidine derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Variations

Compound Name Substituents (Positions) Functional Groups Molecular Formula CAS Number Toxicity
This compound 3-OH, 4-OCH₃, 2-COOH Hydroxy, methoxy, carboxylic acid C₇H₇NO₄ 210300-09-7 Toxic
3-Methoxy-2-pyridinecarboxylic acid 3-OCH₃, 2-COOH Methoxy, carboxylic acid C₇H₇NO₃ 16478-52-7 Not reported
2-Hydroxy-6-methylpyridine-4-carboxylic acid 2-OH, 6-CH₃, 4-COOH Hydroxy, methyl, carboxylic acid C₇H₇NO₃ Not specified Not reported
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-CH₃, 4-COOH Chloro, methyl, carboxylic acid C₆H₅ClN₂O₂ 89581-58-8 Not reported
4-Pyridoxic acid 3-OH, 5-(CH₂OH), 2-CH₃, 4-COOH Hydroxy, hydroxymethyl, methyl, carboxylic acid C₈H₉NO₄ 82-82-6 Non-toxic

Key Observations :

  • Positional Isomerism: The placement of substituents significantly alters reactivity and biological activity.
  • Toxicity: The toxicity of this compound contrasts with non-toxic analogs like 4-pyridoxic acid, a vitamin B₆ metabolite .

Research Findings and Data Trends

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives generally exhibit moderate water solubility due to polar functional groups. For example, this compound’s solubility is enhanced by its hydroxyl group .
  • Thermal Stability : Methoxy and chloro substituents increase thermal stability compared to hydroxylated analogs, as seen in 2-chloro-6-methylpyrimidine-4-carboxylic acid .

Market Availability

  • This compound is supplied by SynQuest Labs (USA) and Hangzhou Qichuang Chemical (China), with prices reflecting its specialized use .
  • 3-Methoxy-2-pyridinecarboxylic acid is available from BOC Sciences and Atlantic Research Chemicals, highlighting demand in heterocyclic intermediate markets .

Preparation Methods

Preparation from 4,6-Dibromo-3-hydroxypicolinonitrile

One of the prominent synthetic routes to 3-hydroxy-4-methoxypyridine-2-carboxylic acid involves the intermediate 4,6-dibromo-3-hydroxypicolinonitrile. This method is characterized by a sequence of chemical transformations including bromo substitution, nitrile hydrolysis, and halogen reduction, which can be conducted in a single-pot process for efficiency.

  • Starting Material: 4,6-Dibromo-3-hydroxypicolinonitrile is itself synthesized from furfural through cyano-amination, amine salt formation, and bromination-rearrangement steps.
  • Key Transformations:

    • Bromo substitution at the 4-position with alkoxy groups to introduce the methoxy substituent.
    • Hydrolysis of the nitrile group to the corresponding carboxylic acid.
    • Reduction of halogen substituents as needed to yield the hydroxy and methoxy-substituted picolinic acid derivative.
  • Additional Step: Conversion of 4-alkoxy-3-hydroxypicolinic acids to 4-alkoxy-3-acetoxypicolinic acids can be achieved by treatment with acetic anhydride.

This method is notable for its convenience and the possibility of conducting multiple steps in one pot, reducing purification steps and improving overall yield.

Isoxazolopyridine Formation and N–O Bond Cleavage Approach

A novel synthetic approach reported involves the formation of isoxazolopyridines from 4-propargylaminoisoxazoles, followed by N–O bond cleavage to yield 3-hydroxy-4-substituted picolinonitriles, including the this compound after further transformation.

  • Step 1: Gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles to form isoxazolopyridines.
  • Step 2: N–O bond cleavage under basic or acidic conditions to afford 3-hydroxy-4-substituted picolinonitriles.

    • Basic conditions, especially potassium carbonate (K₂CO₃) in methanol at 60 °C, provide high yields (up to 92% in 30 minutes).
    • Acidic conditions (e.g., aqueous HCl in methanol) also work but generally with lower yields.
  • Step 3: Subsequent hydrolysis of the nitrile group to the carboxylic acid completes the synthesis of this compound.

This method is advantageous due to mild reaction conditions, good yields, and the ability to introduce diverse substituents at the 4-position through the choice of starting 4-propargylaminoisoxazoles.

Bromination and Esterification Routes

A classical approach involves bromination of methyl 3-hydroxypyridine-2-carboxylate to produce methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate, which can be further converted to the methoxy derivative.

  • Bromination: Slow addition of bromine to methyl 3-hydroxypyridine-2-carboxylate in water leads to mono- and dibrominated products.
  • Subsequent Steps:

    • Treatment with sodium carbonate and further bromine addition to complete dibromination.
    • Conversion of brominated intermediates to methoxy derivatives through nucleophilic substitution.
    • Hydrolysis of methyl esters to yield the free carboxylic acid.
  • Purification: Extraction and drying steps followed by vacuum drying yield the pure acid.

This route is well-documented and scalable, suitable for producing gram-scale quantities with high purity.

Data Table: Comparative Summary of Preparation Methods

Preparation Method Key Intermediates Reaction Conditions Yield (%) Advantages References
From 4,6-Dibromo-3-hydroxypicolinonitrile 4,6-Dibromo-3-hydroxypicolinonitrile One-pot bromo substitution, hydrolysis, reduction Not explicitly stated One-pot process, fewer purification steps
Isoxazolopyridine formation / N–O bond cleavage 4-Propargylaminoisoxazoles, isoxazolopyridines K₂CO₃ in MeOH, 60 °C, 30 min Up to 92% Mild conditions, high yield, versatile
Bromination and esterification Methyl 3-hydroxypyridine-2-carboxylate Bromination in water, followed by substitution Not explicitly stated Scalable, well-established
Decarboxylation and recrystallization (related compounds) Hydroxy- and methoxypyridone carboxylic acids Heating above melting point Not applicable Purification insights, thermal stability

Properties

IUPAC Name

3-hydroxy-4-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-4-2-3-8-5(6(4)9)7(10)11/h2-3,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHHCPRYWZKEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452938
Record name 3-Hydroxy-4-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210300-09-7
Record name 3-Hydroxy-4-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3- Hydroxy-4-methyoxypyrdine-2-carboxylic acid
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Synthesis routes and methods

Procedure details

3-Benzyloxy-4-methoxypicolinic acid (5.3 g) was suspended in 25 ml of ethanol. 10% palladium-carbon (0.5 g) was added to the suspension. The mixture was then catalytically hydrogenated under atmospheric pressure for 30 min. The reaction solution was filtered under the reduced pressure. The filtrate was concentrated under the reduced pressure to give 2.8 g (yield 81.6%) of the title compound as colorless powder.
Name
3-Benzyloxy-4-methoxypicolinic acid
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Yield
81.6%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Hydroxy-4-methoxypyridine-2-carboxylic acid
3-Hydroxy-4-methoxypyridine-2-carboxylic acid
3-Hydroxy-4-methoxypyridine-2-carboxylic acid
3-Hydroxy-4-methoxypyridine-2-carboxylic acid
3-Hydroxy-4-methoxypyridine-2-carboxylic acid
3-Hydroxy-4-methoxypyridine-2-carboxylic acid

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